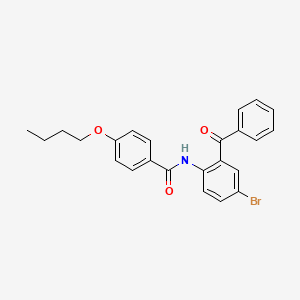
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and analyzed, providing insights into the structural and chemical properties that could be extrapolated to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of aniline compounds with acyl chlorides or acid anhydrides. Although the exact synthesis of N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as NMR, MS, and IR spectroscopy, as well as X-ray diffraction methods . These methods are crucial for confirming the structure of the synthesized compounds and for investigating their properties.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of crystalline compounds. The related compound N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide crystallizes in two polymorphs, both in the monoclinic system, with specific space groups and unit cell parameters . This information is vital for understanding the molecular packing and intermolecular interactions within the crystal lattice, which can influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The presence of an amide group can lead to hydrogen bonding interactions, as seen in the crystal structures of related compounds . Additionally, the nitro group in N-(4-Bromophenyl)-4-nitrobenzamide is a key functional group that can undergo reduction reactions, which may be relevant for the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be predicted using spectroscopic analysis and computational methods such as density functional theory (DFT). For instance, the vibrational frequencies, HOMO-LUMO gap, and molecular electrostatic potential surfaces of N-(4-Bromophenyl)-4-nitrobenzamide have been calculated, providing insights into the compound's reactive nature and potential applications in electro-optical devices . These computational studies complement experimental data and help in understanding the structure-property relationships of benzamide derivatives.
Scientific Research Applications
Synthesis and Pharmacological Activity
- A study by Spasov et al. (2017) on related compounds, including esters of N-benzoyl-3-phenoxyphenylcarboxamide acid, revealed these derivatives to have various pharmacological activities like antiplatelet and antioxidant properties. These compounds did not show antagonistic effects toward angiotensin II type 1 receptor and had little ability to break cross-links of glycated proteins, indicating their potential for new drug development (Spasov et al., 2017).
Liquid Crystalline Compounds
- Mori et al. (1997) analyzed 5-butoxy-2-(4-methoxybenzoylamino)tropone, a compound structurally related to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide. This study revealed interesting properties like the formation of a head-to-tail dimer and intermolecular π-π stacking interactions, which are significant for understanding liquid crystalline behaviors (Mori et al., 1997).
Antidiabetic Effects
- A study by Jung et al. (2017) explored the antidiabetic potential of a related compound, SN158, through PPARα/γ dual activation. This study demonstrates the compound's effectiveness in increasing adipogenic differentiation and fatty acid oxidation, offering insights into potential therapeutic applications for type 2 diabetes (Jung et al., 2017).
Antimicrobial Activity
- Research by Desai et al. (2013) focused on synthesizing new fluorobenzamides, structurally similar to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide, and evaluating their antimicrobial activity. This study highlights the importance of structural modifications in enhancing antimicrobial effectiveness (Desai et al., 2013).
Crystal Structure and Reactivity
- Samimi (2016) investigated the crystal structure and reactivity of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4 nitrobenzamide, providing insights into the stereochemistry and potential mechanisms involved in the formation of such compounds (Samimi, 2016).
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO3/c1-2-3-15-29-20-12-9-18(10-13-20)24(28)26-22-14-11-19(25)16-21(22)23(27)17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDARWBNEJTWUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
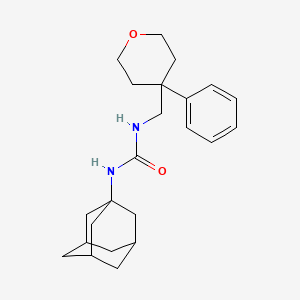

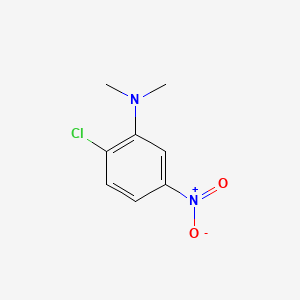

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)
![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)
![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)
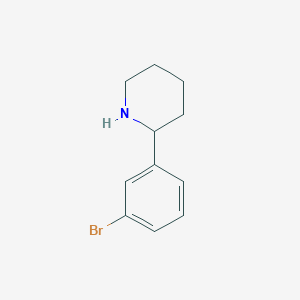

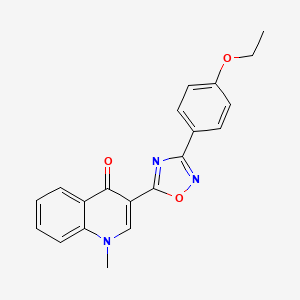

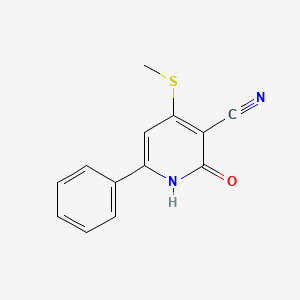
![(8-(4-(4-Methoxyphenyl)piperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B3007761.png)